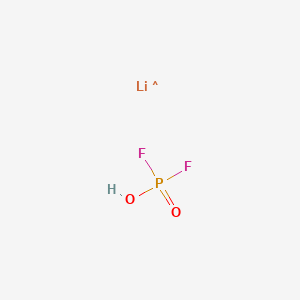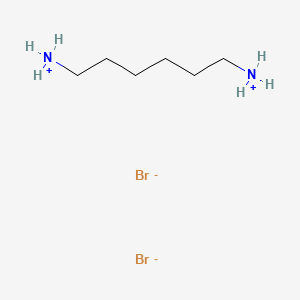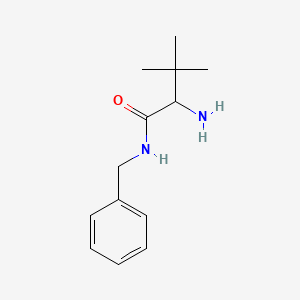
4-Methylphenylzinc iodide
Overview
Description
4-Methylphenylzinc iodide is an organozinc compound with a molecular weight of 283.42 . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The linear formula for 4-Methylphenylzinc iodide is CH3C6H4ZnI . This indicates that the compound consists of a methylphenyl group (CH3C6H4) bonded to a zinc iodide (ZnI) group.Physical And Chemical Properties Analysis
4-Methylphenylzinc iodide is a dense liquid with a density of 0.997 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Photodissociation Studies
4-Methylphenylzinc iodide is relevant in studies focusing on photodissociation, specifically in the context of aryl halides. Research on the photodissociation of molecular beams of simple aryl iodides and bromides, including compounds similar to 4-Methylphenylzinc iodide, has been conducted. This includes investigations into the angular distribution of photofragments and the excited state lifetimes of these molecules (Dzvonik, Yang, & Bersohn, 1974).
Chemical Research and Novel Syntheses
The compound plays a role in the field of chemical research, particularly in exploring the effects of ring strain and the formation of diradicals, which are crucial for understanding chemical reactivity and synthesis processes. Such studies often involve the synthesis of hydrocarbons and examination of their properties (Wittig, 1980).
Semiconductor Research
In semiconductor research, compounds like 4-Methylphenylzinc iodide are significant for understanding the properties of hybrid metal iodide perovskites. Studies have been conducted on these materials, focusing on their thermal stability, optical, and electronic properties, which are vital for advancements in semiconductor technology (Stoumpos, Malliakas, & Kanatzidis, 2013).
Surface Chemistry
This compound is also relevant in surface chemistry, particularly in studies of the chemisorption of alkyl iodides on metal surfaces. Such research is essential for understanding surface reactions and the formation of surface compounds, which has implications for catalysis and surface modification (Bushell et al., 2005).
Biodehalogenation and Metabolism Studies
In biodehalogenation and metabolism research, iodinated aromatic compounds like 4-Methylphenylzinc iodide are used as model compounds. These studies help in understanding the metabolic pathways and excretion mechanisms of such compounds in biological systems (Sinsheimer & Shum, 1981).
Solar Cell Research
The compound is significant in the development of dye-sensitized solar cells, particularly in the context of using iodide sources for enhancing solar cell efficiency. Research in this area focuses on optimizing electrolytes and understanding charge-transfer mechanisms, which are crucial for improving solar cell performance (Wu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
iodozinc(1+);methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAJMZHMDYRVRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)





![Cucurbit[5]uril](/img/structure/B3068135.png)





